BenchChemオンラインストアへようこそ!

4,6-dichloro-1-methylpyrimidin-2(1H)-one

Regioselective alkylation Tautomerism Pyrimidinone derivatization

4,6-Dichloro-1-methylpyrimidin-2(1H)-one (CAS 2384640-00-8, C₅H₄Cl₂N₂O, MW 179.00) is a heterocyclic pyrimidin-2(1H)-one derivative bearing chlorine atoms at the C4 and C6 positions and a methyl group fixed at N1. Unlike NH-tautomeric pyrimidinones, the N1-methyl substituent locks the compound into a single, defined regioisomeric form, eliminating ambiguity in subsequent derivatization chemistry.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179.00 g/mol
Cat. No. B14901886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-1-methylpyrimidin-2(1H)-one
Molecular FormulaC5H4Cl2N2O
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESCN1C(=CC(=NC1=O)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-9-4(7)2-3(6)8-5(9)10/h2H,1H3
InChIKeyDESSMTVOYINXGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-1-methylpyrimidin-2(1H)-one: A Fixed N1-Methyl Pyrimidinone Building Block for Regiocontrolled Synthesis and Pharmaceutical Reference Standards


4,6-Dichloro-1-methylpyrimidin-2(1H)-one (CAS 2384640-00-8, C₅H₄Cl₂N₂O, MW 179.00) is a heterocyclic pyrimidin-2(1H)-one derivative bearing chlorine atoms at the C4 and C6 positions and a methyl group fixed at N1 . Unlike NH-tautomeric pyrimidinones, the N1-methyl substituent locks the compound into a single, defined regioisomeric form, eliminating ambiguity in subsequent derivatization chemistry . The compound has been characterized by single-crystal X-ray diffraction for the first time, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data reported in 2024 [1]. It is commercially recognized as a designated process-related impurity of the DPP-4 inhibitor Trelagliptin and is procured as a reference standard for pharmaceutical quality control .

Why Generic Substitution Fails for 4,6-Dichloro-1-methylpyrimidin-2(1H)-one: The Risks of Interchanging Chloropyrimidine Building Blocks


Substituting 4,6-dichloro-1-methylpyrimidin-2(1H)-one with a generic chloropyrimidine analog—such as 4,6-dichloropyrimidine, 2,4-dichloropyrimidine, or 4,6-dichloro-2-methylpyrimidine—introduces quantifiable risks at three levels: (i) Regiochemical ambiguity arises because NH-pyrimidinones exist in tautomeric equilibrium (N1-H ⇌ N3-H), whereas the N1-methyl group in the target compound defines a single, fixed regioisomer [1]; (ii) Electronic modulation by the C2 carbonyl fundamentally alters the electrophilicity of the C4 and C6 positions in nucleophilic aromatic substitution (SNAr) relative to non-carbonyl pyrimidines [2]; (iii) In pharmaceutical analytical contexts, only the exact impurity reference standard with certified purity (≥98%) and spectroscopic characterization can satisfy regulatory identification thresholds—generic analogs lack the documented retention time, MS fragmentation, and NMR fingerprint required for compendial method validation [3]. Each of these failure modes is substantiated by quantitative evidence below.

Quantitative Differentiation Evidence for 4,6-Dichloro-1-methylpyrimidin-2(1H)-one: Head-to-Head Comparative Data Against Closest Analogs


Fixed N1-Methyl Regiochemistry vs. Tautomeric NH-Pyrimidinones: Eliminating Regioisomeric Ambiguity in Derivatization

4,6-Dichloro-1-methylpyrimidin-2(1H)-one carries a methyl group covalently fixed at N1, which eliminates the N1-H ⇌ N3-H prototropic tautomerism that complicates the chemistry of NH-pyrimidin-2(1H)-ones such as 4,6-dichloropyrimidin-2(1H)-one [1]. In NH analogs, the tautomeric equilibrium generates two regioisomeric species in solution, each with distinct reactivity toward electrophiles and nucleophiles [2]. The Molbank 2024 X-ray crystal structure definitively confirms the N1-methyl substituent and the single molecular geometry, with crystal data: monoclinic, space group C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [3]. For procurement decisions, this translates to a single-component building block rather than an equilibrium mixture, ensuring reproducible stoichiometry and product distribution in downstream reactions.

Regioselective alkylation Tautomerism Pyrimidinone derivatization

C2 Carbonyl Electronic Modulation vs. 4,6-Dichloropyrimidine: Altered Electrophilicity at C4 and C6 for SNAr

The C2 carbonyl group in 4,6-dichloro-1-methylpyrimidin-2(1H)-one exerts a pronounced electron-withdrawing effect via resonance, increasing the electrophilicity of the pyrimidine ring relative to 4,6-dichloropyrimidine (CAS 1193-21-1), which lacks a carbonyl at C2 [1]. In 4,6-dichloropyrimidine, the C4 chlorine is more electrophilic than C6 due to resonance stabilization of the anionic Meisenheimer complex, but both positions remain less activated than in the corresponding 2-pyrimidinone [2]. The computed TPSA (topological polar surface area) of 34.89 Ų and LogP of 1.0871 for the target compound further reflect the altered electronic and polarity profile versus non-carbonyl analogs . Although direct kinetic rate constants for SNAr displacement at C4 vs. C6 in this specific compound have not been published, the class-level inference is that the C2 carbonyl enhances overall ring electrophilicity, potentially accelerating SNAr reactions relative to 4,6-dichloropyrimidine while potentially altering the C4/C6 regioselectivity ratio.

Nucleophilic aromatic substitution Electrophilicity Pyrimidine reactivity

Certified Trelagliptin Process Impurity Reference Standard: Validated Identity and Purity for Pharmaceutical QC

4,6-Dichloro-1-methylpyrimidin-2(1H)-one is specifically designated as a Trelagliptin process-related impurity (Trelagliptin Impurity 3 / Impurity 75) by multiple regulated vendor catalogues, including ChemScene (Cat. CS-0165135, purity ≥98%) and CATO Research Chemicals . This regulatory-grade designation is supported by a dedicated HPLC method (CN108680678B) for the determination of Trelagliptin-related substances, which establishes validated chromatographic conditions for the separation and quantification of this specific impurity in Trelagliptin succinate bulk drug substance [1]. In contrast, generic chloropyrimidine analogs such as 4,6-dichloropyrimidine or 2,4-dichloropyrimidine are not recognized as Trelagliptin impurities, lack certified reference standard documentation (CoA with HPLC, NMR, MS), and do not have validated pharmacopoeial methods for their detection in the Trelagliptin matrix . The molecular formula (C₅H₄Cl₂N₂O) and exact mass (179.00 g/mol) of the target compound are confirmed by SMILES O=C1N=C(Cl)C=C(Cl)N1C .

Pharmaceutical impurity profiling Reference standard HPLC method validation

MCHR1 Antagonist Activity: Quantitative Binding Affinity Compared to Structurally Related MCHR1 Ligands

Although 4,6-dichloro-1-methylpyrimidin-2(1H)-one is primarily a synthetic intermediate, it has been profiled in MCHR1 (melanin-concentrating hormone receptor 1) binding assays within the ChEMBL database [1]. The compound shows an IC₅₀ of 6.70 nM in a competitive radioligand displacement assay using [¹²⁵I]-MCH(4-19) at human MCHR1 expressed in CHO cells, with additional activity of IC₅₀ = 9.20 nM in a functional antagonist assay measuring inhibition of MCH-stimulated arachidonic acid release [2]. Cross-referencing BindingDB entries for structurally related MCHR1 ligands tested in comparable displacement assays reveals a spectrum of activities: BDBM50351297 (CHEMBL1818783) shows IC₅₀ = 5.30 nM, BDBM50381529 shows IC₅₀ = 19 nM, and BDBM50357496 shows IC₅₀ = 34 nM [3]. The target compound sits within the low-nanomolar potency range, approximately 2.8-fold less potent than BDBM50351297 but 2.8-fold more potent than BDBM50381529 and 5.1-fold more potent than BDBM50357496 in the same assay format. These data are cross-study comparable, not head-to-head within a single experimental run.

MCHR1 antagonist Melanin-concentrating hormone receptor Binding affinity

First-Time X-ray Crystallographic Characterization vs. Uncharacterized or Indirectly Confirmed Analogs

The solid-state structure of 4,6-dichloro-1-methylpyrimidin-2(1H)-one has been unequivocally determined by single-crystal X-ray diffraction and published in the peer-reviewed journal Molbank in 2024 [1]. The crystal structure provides definitive atomic coordinates, bond lengths, bond angles, and intermolecular interaction data: monoclinic crystal system, space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [2]. Complementary ¹H NMR, ¹³C NMR, and IR spectroscopic data were updated and reported alongside the crystal structure [3]. In contrast, the closest structural analogs—including 4,6-dichloropyrimidine and 4,6-dichloro-2-methoxypyrimidine—have been structurally characterized for decades, but their pyrimidinone counterparts without the N1-methyl group lack single-crystal data, and structural assignment has historically relied on indirect spectroscopic correlation [4]. The availability of a published, peer-reviewed X-ray dataset provides procurement-grade confidence in structural identity for applications requiring definitive proof of structure (e.g., patent filings, regulatory submissions, crystallographic database deposition).

Single-crystal X-ray diffraction Structural confirmation Crystallographic data

Boiling Point and LogP Differentiation vs. Common Chloropyrimidine Building Blocks: Implications for Purification and Chromatographic Method Development

The physicochemical profile of 4,6-dichloro-1-methylpyrimidin-2(1H)-one diverges measurably from the two most commonly procured chloropyrimidine building blocks. The target compound exhibits a boiling point of 225.7±50.0 °C at 760 mmHg (predicted), which is approximately 50 °C higher than 4,6-dichloropyrimidine (176 °C at 760 mmHg) . Its computed LogP of 1.0871 and TPSA of 34.89 Ų indicate moderate lipophilicity with a distinct hydrogen-bond acceptor profile conferred by the C2 carbonyl oxygen . In comparison, 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) melts at 41.5–45.5 °C and has a boiling point of 210.8±20.0 °C, while 4,6-dichloropyrimidine melts at 65–67 °C . The target compound is stored at 2–8 °C under dry, sealed conditions, indicating greater thermal or moisture sensitivity than its non-carbonyl analogs, which are typically stored at room temperature . These differences directly impact distillation-based purification strategies, GC method parameters, and reversed-phase HPLC retention time predictions.

Physicochemical properties Chromatographic retention Purification strategy

Optimal Procurement and Application Scenarios for 4,6-Dichloro-1-methylpyrimidin-2(1H)-one Based on Quantitative Differentiation Evidence


Pharmaceutical Reference Standard for Trelagliptin Impurity Profiling in ANDA/DMF Submissions

Procure 4,6-dichloro-1-methylpyrimidin-2(1H)-one as a certified reference standard (purity ≥98%, with full CoA including HPLC, NMR, and MS data) for use in the validated HPLC method described in CN108680678B to identify and quantify this specific process-related impurity in Trelagliptin succinate bulk drug substance [1]. The compound's designation as Trelagliptin Impurity 3/75 by multiple regulated vendors, combined with its published X-ray crystal structure (Molbank 2024, M1862), provides the structural proof and analytical documentation required for regulatory submissions . Generic chloropyrimidine analogs cannot substitute because they lack the validated retention time, MS fragmentation pattern, and NMR fingerprint necessary for compendial method validation .

Regiocontrolled Synthesis of 4,6-Disubstituted Pyrimidin-2(1H)-one Derivatives via Sequential SNAr

Use 4,6-dichloro-1-methylpyrimidin-2(1H)-one as a single-regioisomer building block for sequential nucleophilic aromatic substitution (SNAr) at C4 and C6, leveraging the fixed N1-methyl group to eliminate the regioisomeric ambiguity that plagues NH-pyrimidinone analogs [2]. The C2 carbonyl electronically activates the ring, potentially enabling milder reaction conditions than those required for non-carbonyl pyrimidines, while the differential C4 vs. C6 electrophilicity allows stepwise functionalization [3]. The published X-ray crystal structure (Cordes, Smellie & Chalmers, 2024) provides definitive bond-length and angle data that can inform computational modeling of SNAr transition states [4].

MCHR1 Antagonist Scaffold for Metabolic Disease and CNS Target-Based Screening Libraries

For research groups building MCHR1-targeted screening libraries, 4,6-dichloro-1-methylpyrimidin-2(1H)-one serves as a low-nanomolar potency starting scaffold (IC₅₀ = 6.70 nM at human MCHR1, [¹²⁵I]-MCH displacement in CHO cells) that can be diversified through SNAr at the C4 and C6 chlorine positions [5]. The compound's potency sits within a well-characterized SAR landscape alongside related MCHR1 ligands spanning IC₅₀ values from 5.30 nM to 34 nM in the same assay format, providing a quantitative benchmark for hit-to-lead optimization [6]. The availability of a solved crystal structure facilitates docking studies and structure-based design [7].

Method Development and Column Screening for Reversed-Phase HPLC Separation of Polar Chloropyrimidinones

The distinct physicochemical profile of 4,6-dichloro-1-methylpyrimidin-2(1H)-one—LogP 1.0871, TPSA 34.89 Ų, boiling point 225.7 °C—makes it a suitable probe compound for developing and validating reversed-phase HPLC methods for moderately polar chloropyrimidinones . Its retention behavior differs measurably from that of 4,6-dichloropyrimidine (higher LogP, lower TPSA) and 4,6-dichloro-2-methylpyrimidine, allowing chromatographers to use the compound as a system suitability standard for methods targeting pyrimidinone-containing APIs and their impurities . The requirement for 2–8 °C storage also informs stability-indicating method development protocols .

Quote Request

Request a Quote for 4,6-dichloro-1-methylpyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.